4-(3-Methylpyridin-2-yl)pyrimidin-2-amine
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Overview
Description
4-(3-Methylpyridin-2-yl)pyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpyridin-2-yl)pyrimidin-2-amine typically involves the Suzuki cross-coupling reaction. This method employs a palladium catalyst to couple 5-bromo-2-methylpyridin-3-amine with pyrimidine derivatives . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like ethanol or tetrahydrofuran. The reaction yields the desired product in moderate to good yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpyridin-2-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyridine or pyrimidine rings are functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted pyridine and pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
4-(3-Methylpyridin-2-yl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Industry: In the materials science field, it is used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism by which 4-(3-Methylpyridin-2-yl)pyrimidin-2-amine exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, stabilizing the compound-target complex and modulating the target’s activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-2-yl)pyrimidin-2-amine
- 4-(3-Methylpyridin-2-yl)pyrimidine
- 4-(Pyridin-3-yl)pyrimidin-2-amine
Uniqueness
4-(3-Methylpyridin-2-yl)pyrimidin-2-amine is unique due to the presence of both a methyl group on the pyridine ring and an amine group on the pyrimidine ring. This combination enhances its reactivity and allows for a broader range of chemical modifications compared to its analogs .
Properties
IUPAC Name |
4-(3-methylpyridin-2-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-7-3-2-5-12-9(7)8-4-6-13-10(11)14-8/h2-6H,1H3,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRURBVBFOFREOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NC(=NC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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